molecular formula C16H24N2O3 B10851000 N-(3-ethylphenyl)-N'-hydroxyoctanediamide

N-(3-ethylphenyl)-N'-hydroxyoctanediamide

Cat. No.: B10851000
M. Wt: 292.37 g/mol
InChI Key: HABCYDNCOYWETL-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-N’-hydroxyoctanediamide is an organic compound that belongs to the class of diamides It is characterized by the presence of an ethyl group attached to a phenyl ring and a hydroxyl group attached to an octanediamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-N’-hydroxyoctanediamide typically involves the reaction of 3-ethylphenylamine with octanediamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of N-(3-Ethylphenyl)-N’-hydroxyoctanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-N’-hydroxyoctanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Ethylphenyl)-N’-hydroxyoctanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-N’-hydroxyoctanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethylphenyl)-N’-hydroxyoctanediamide is unique due to its specific structural features, such as the presence of an ethyl group on the phenyl ring and a hydroxyl group on the octanediamide chain. These structural attributes contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(3-ethylphenyl)-N'-hydroxyoctanediamide

InChI

InChI=1S/C16H24N2O3/c1-2-13-8-7-9-14(12-13)17-15(19)10-5-3-4-6-11-16(20)18-21/h7-9,12,21H,2-6,10-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

HABCYDNCOYWETL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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